molecular formula C22H32N2O2 B4028355 N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide

N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide

Cat. No.: B4028355
M. Wt: 356.5 g/mol
InChI Key: NBVDQCSXNDFBDZ-UHFFFAOYSA-N
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Description

N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexane ring and a phenyl group, which are connected through an amide linkage

Properties

IUPAC Name

N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c25-21(19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(26)20-12-5-2-6-13-20/h7-9,14,19-20H,1-6,10-13,15-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVDQCSXNDFBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with an amine derivative. One common method is the coupling of cyclohexanecarboxylic acid with 3-[(cyclohexanecarbonylamino)methyl]phenylamine using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protecting groups, such as t-butyloxycarbonyl (Boc) or carboxybenzyl (CBz), can be employed to protect reactive amine groups during the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler analog with a single cyclohexane ring.

    Phenylcyclohexanecarboxamide: Contains both a phenyl and a cyclohexane ring but lacks the amide linkage.

    N-phenylcyclohexanecarboxamide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

N-[[3-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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